N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide
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Overview
Description
N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide is an organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide typically involves the reaction of 2,4-dimethylfuran with 4-aminophenylacetamide under specific conditions. The process may include steps such as:
Formation of the intermediate: Reacting 2,4-dimethylfuran with a suitable acylating agent to form the intermediate compound.
Coupling reaction: The intermediate is then coupled with 4-aminophenylacetamide in the presence of a catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide}
Uniqueness
N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide is unique due to its specific structural features, such as the presence of the dimethylfuran ring and the acetamide group
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-8-20-10(2)14(9)15(19)17-13-6-4-12(5-7-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOSVGCYUSYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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